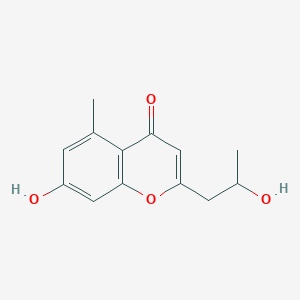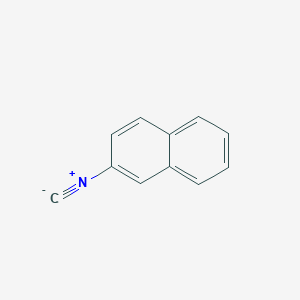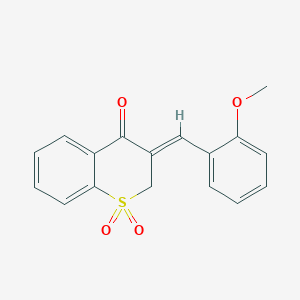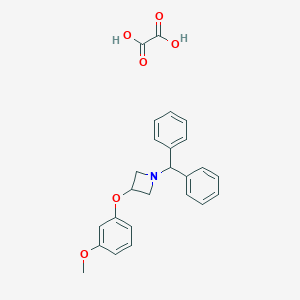
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate
Descripción general
Descripción
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DPAO has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to induce oxidative stress in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have a wide range of biochemical and physiological effects. In addition to its potential as a cancer treatment, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that its mechanism of action is not fully understood, making it difficult to determine its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the use of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate in combination with other drugs to enhance its efficacy in the treatment of cancer and other diseases. Finally, research could focus on the development of new synthesis methods for 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, which could lead to the production of more potent and effective compounds.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
132924-49-3 |
|---|---|
Nombre del producto |
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate |
Fórmula molecular |
C25H25NO6 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
1-benzhydryl-3-(3-methoxyphenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C23H23NO2.C2H2O4/c1-25-20-13-8-14-21(15-20)26-22-16-24(17-22)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19;3-1(4)2(5)6/h2-15,22-23H,16-17H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
RWWPWEQKWBEABV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
SMILES canónico |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Sinónimos |
1-(DIPHENYLMETHYL)-3-(3-METHOXYPHENOXY)-AZETIDINE OXALATE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

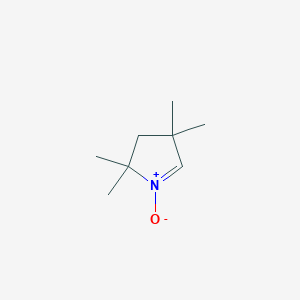
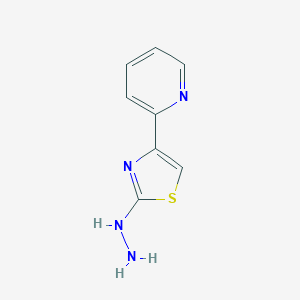
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
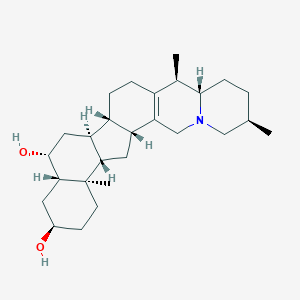
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
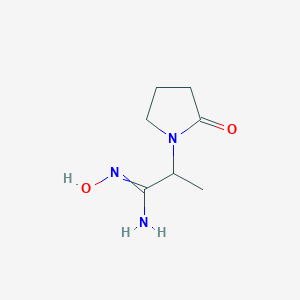
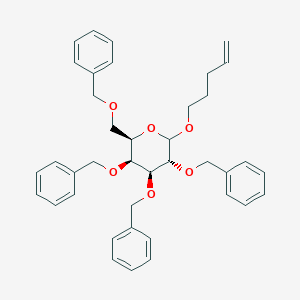
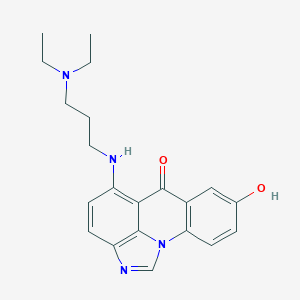

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
